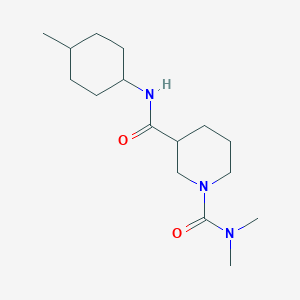
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a piperidine derivative and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide is not fully understood. However, it has been reported to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. Modulation of the sigma-1 receptor has been reported to have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide have been studied in various in vitro and in vivo models. The compound has been reported to have anticancer activity and has been shown to induce apoptosis in cancer cells. It has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide in lab experiments is its potential therapeutic applications. The compound has shown promising results in various disease models and has the potential to be used as a drug candidate. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for the research on 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide. One of the directions is to further explore its potential therapeutic applications in various disease models. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, there is a need to develop more efficient and scalable synthesis methods for the compound to make it more accessible for research purposes.
Synthesemethoden
The synthesis of 3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-ethynylaniline with 1,3-dimethyl-4-piperidone in the presence of a palladium catalyst. The reaction yields the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide has shown potential applications in various scientific research fields. It has been used as a ligand in the development of new drugs for the treatment of various diseases. The compound has been reported to have anticancer activity and has been studied for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-4-13-7-5-9-15(11-13)18-16(21)14-8-6-10-20(12-14)17(22)19(2)3/h1,5,7,9,11,14H,6,8,10,12H2,2-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHZLQQOOABMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-(3-ethynylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)

![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7517670.png)




![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)
![4-[1-(2,5-Dichlorobenzoyl)pyrrolidine-2-carbonyl]piperazin-2-one](/img/structure/B7517729.png)